molecular formula C11H12N2O5S B6182289 methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate CAS No. 1403384-97-3

methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate

Cat. No.: B6182289
CAS No.: 1403384-97-3
M. Wt: 284.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is a chemical compound with the molecular formula C11H12N2O5S and a molecular weight of 284.29 g/mol . This compound is known for its unique structure, which includes a nitro group, a carbamoyl group, and a sulfanyl group attached to a benzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate typically involves the reaction of 5-nitro-2-mercaptobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl and sulfanyl groups can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzoate ring.

Properties

CAS No.

1403384-97-3

Molecular Formula

C11H12N2O5S

Molecular Weight

284.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.